![molecular formula C14H22ClN3O6 B7819165 [3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride](/img/structure/B7819165.png)
[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with two carbamoyl groups, each linked to a dihydroxypropyl moiety, and an azanium ion paired with a chloride ion. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring, followed by reduction to form the corresponding amine. This amine is then reacted with dihydroxypropyl isocyanate under controlled conditions to form the carbamoyl groups. The final step involves the protonation of the amine to form the azanium ion, which is then paired with a chloride ion to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by the use of high-purity reagents and catalysts to ensure the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl groups can be reduced to amines under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
科学研究应用
[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism by which [3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride exerts its effects involves interactions with specific molecular targets. The dihydroxypropyl groups can form hydrogen bonds with biological molecules, while the carbamoyl groups can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
[3,5-Bis(2-hydroxyethylcarbamoyl)phenyl]azanium;chloride: Similar structure but with hydroxyethyl groups instead of dihydroxypropyl groups.
[3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;bromide: Similar structure but with a bromide ion instead of a chloride ion.
Uniqueness
The presence of dihydroxypropyl groups in [3,5-Bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride provides unique chemical properties, such as increased solubility and the ability to form multiple hydrogen bonds
属性
IUPAC Name |
[3,5-bis(2,3-dihydroxypropylcarbamoyl)phenyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6.ClH/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19;/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBBCFFLJFKAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCC(CO)O)[NH3+])C(=O)NCC(CO)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203515-86-0 |
Source


|
| Record name | 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203515-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
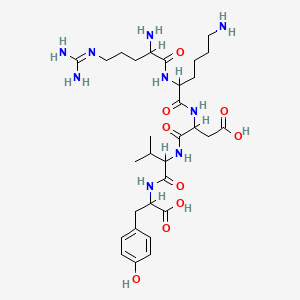

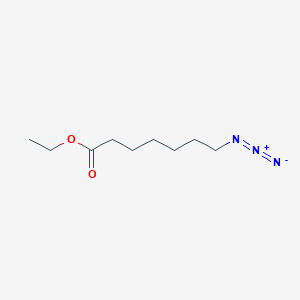
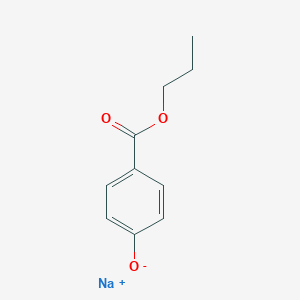

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/structure/B7819122.png)
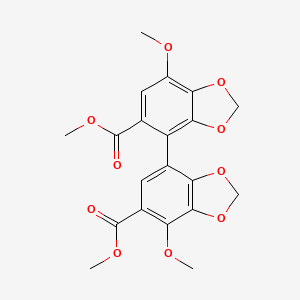
![(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid](/img/structure/B7819124.png)
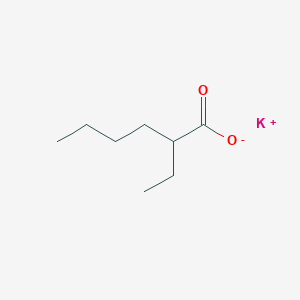
![2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid](/img/structure/B7819132.png)
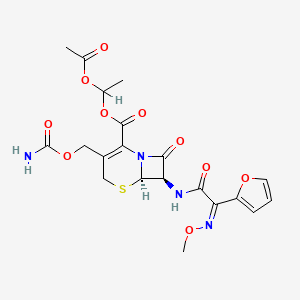
![2-(4-{2-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]ETHENYL}PHENYL)-5-METHYL-1,3-BENZOXAZOLE](/img/structure/B7819153.png)
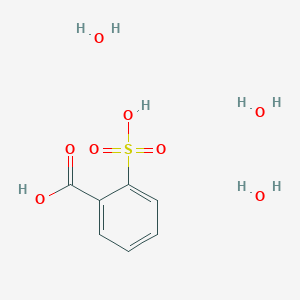
![(6R,7R)-7-azaniumyl-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7819169.png)
